1-Propanol, 2,2-diphenyl-

Description

Contextualization within Hindered Aromatic Alcohol Systems

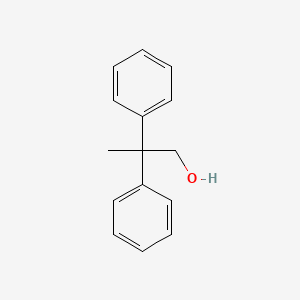

1-Propanol, 2,2-diphenyl-, with the IUPAC name 2,2-diphenylpropan-1-ol, is a primary alcohol characterized by a propanol (B110389) backbone with two phenyl groups and a methyl group attached to the second carbon atom. nih.gov This substitution pattern places it firmly within the category of sterically hindered aromatic alcohols. The defining feature of this class of compounds is the significant steric bulk surrounding the hydroxyl group, which profoundly influences their physical and chemical properties.

The steric hindrance in 1-Propanol, 2,2-diphenyl- arises from the gem-diphenyl groups, which create a sterically congested environment around the reactive hydroxyl group. This steric shielding is known to affect intermolecular interactions, such as hydrogen bonding. In less hindered alcohols, extensive hydrogen-bonding networks are common, leading to higher boiling points and influencing their solubility. However, for sterically hindered alcohols, the ability to form such networks is diminished. aip.org This is due to the bulky groups physically obstructing the approach of other alcohol molecules, weakening the hydrogen bonds and reducing the propensity for self-association. aip.org

The phenyl groups in 1-Propanol, 2,2-diphenyl- also introduce electronic effects. The aromatic rings can participate in π-stacking interactions and cation-π interactions, which can influence the conformational preferences and reactivity of the molecule. The interplay between the steric bulk of the diphenyl groups and the electronic nature of the aromatic rings makes 1-Propanol, 2,2-diphenyl- a valuable model system for studying the nuanced behaviors of hindered aromatic alcohols.

Interactive Data Table: Physicochemical Properties of 1-Propanol, 2,2-diphenyl-

| Property | Value | Source |

| IUPAC Name | 2,2-diphenylpropan-1-ol | nih.gov |

| Molecular Formula | C₁₅H₁₆O | nih.gov |

| Molecular Weight | 212.29 g/mol | nih.gov |

| PubChem CID | 602279 | nih.gov |

| CAS Number | Not Available | |

| Appearance | Solid (predicted) | |

| XLogP3 | 3.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

Structural Significance and its Implications for Reactivity in Organic Synthesis

The unique structural architecture of 1-Propanol, 2,2-diphenyl- has significant consequences for its reactivity in organic synthesis. The presence of the two phenyl groups on the same carbon atom (a gem-diphenyl moiety) adjacent to the primary alcohol function creates a neopentyl-like environment. Neopentyl systems are notorious for their low reactivity in bimolecular nucleophilic substitution (SN2) reactions due to the steric hindrance impeding the backside attack of a nucleophile. rsc.org

While direct studies on the reactivity of 1-Propanol, 2,2-diphenyl- are not extensively documented, inferences can be drawn from the behavior of structurally similar hindered alcohols. For instance, the dehydration of the related 2,2-dimethyl-1,1-diphenylpropan-1-ol with acidic reagents leads to rearranged olefin products. rsc.org This suggests that reactions of 1-Propanol, 2,2-diphenyl- under acidic conditions, which would proceed through a carbocation intermediate, are likely to undergo Wagner-Meerwein rearrangements to alleviate steric strain and form more stable carbocations.

The hydroxyl group of 1-Propanol, 2,2-diphenyl- can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde, 2,2-diphenylpropanal. However, the steric hindrance may necessitate the use of specific and potent oxidizing agents. For example, the oxidation of sterically hindered alcohols can be achieved using reagents like dimethyl sulfoxide (B87167) activated by trifluoroacetic anhydride. acs.org

Furthermore, the synthesis of 1-Propanol, 2,2-diphenyl- itself is illustrative of the challenges and strategies in constructing sterically congested molecules. A plausible synthetic route would involve the Grignard reaction between a suitable organometallic reagent, such as methylmagnesium bromide, and 2,2-diphenylacetaldehyde, or alternatively, the reaction of a phenylmagnesium halide with 2-phenylpropanal (B145474) followed by a second phenylation. The synthesis of related diphenyl-substituted alcohols has been achieved through such Grignard reactions.

Interactive Data Table: Spectroscopic Data for 1-Propanol, 2,2-diphenyl-

| Spectrum Type | Database | Key Features/Notes |

| ¹³C NMR | SpectraBase | Data available from Aldrich Chemical Company, Inc. nih.gov |

| GC-MS | SpectraBase, NIST | Mass spectrometry data available. nih.gov |

| IR | SpectraBase | Vapor phase IR spectrum available. nih.gov |

Overview of Research Trajectories in Diphenyl Propanol Chemistry

The research landscape of diphenyl propanol chemistry, while not extensively focused on 1-Propanol, 2,2-diphenyl- itself, reveals broader trends centered on the applications of related structures in stereoselective synthesis and materials science. A significant area of investigation involves the use of chiral diphenyl propanol derivatives as catalysts or auxiliaries in asymmetric reactions. For example, enantiomerically pure amino-substituted diphenyl propanols, such as (S)-(-)-2-amino-1,1-diphenyl-1-propanol, are employed in the enantioselective reduction of prochiral ketones. rsc.org These applications leverage the rigid and well-defined chiral environment created by the diphenylprolinol framework to induce high levels of stereocontrol.

Patents in this field often describe the use of diphenyl propanol derivatives in the synthesis of pharmaceutically active compounds and other complex organic molecules. epo.org The structural rigidity and chirality of these scaffolds make them valuable building blocks for creating molecules with specific three-dimensional orientations, which is often crucial for biological activity.

While direct research on 1-Propanol, 2,2-diphenyl- is limited, its structure serves as a fundamental model for understanding the behavior of more complex, sterically hindered systems. Future research may focus on exploiting the unique steric and electronic properties of this and related diphenyl propanol architectures in the design of new catalysts, molecular switches, and advanced materials where control over molecular conformation and reactivity is paramount. The study of such hindered aromatic alcohols continues to contribute to a deeper understanding of fundamental principles in organic chemistry, with potential applications in various fields.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H16O |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

2,2-diphenylpropan-1-ol |

InChI |

InChI=1S/C15H16O/c1-15(12-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3 |

InChI Key |

WAUNMVYXQAKNLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Propanol, 2,2 Diphenyl and Analogues

Grignard Reagent-Mediated Synthetic Pathways

The Grignard reaction is a cornerstone of carbon-carbon bond formation and a primary method for the synthesis of tertiary alcohols. chegg.com The reaction of an appropriate Grignard reagent with a ketone is a direct route to 1-Propanol, 2,2-diphenyl-. For instance, the addition of ethylmagnesium bromide to benzophenone would yield the target molecule. However, the reaction is often plagued by side reactions and issues of selectivity.

Optimization of Reaction Parameters and Control of Selectivity

The efficiency of the Grignard reaction for synthesizing tertiary alcohols like 1-Propanol, 2,2-diphenyl- is highly dependent on the careful control of reaction parameters. Key variables include temperature, solvent, and the rate of addition of the Grignard reagent. Low temperatures are generally favored to minimize side reactions. The choice of solvent is also critical, with anhydrous ethers like diethyl ether or tetrahydrofuran (THF) being standard due to their ability to solvate the magnesium center of the Grignard reagent. chegg.com

Recent advancements have focused on improving the selectivity of Grignard additions to ketones. One significant challenge is the competing enolization of the ketone, which leads to the formation of byproducts instead of the desired alcohol. nii.ac.jp To enhance the nucleophilicity of the organometallic reagent while reducing its basicity, ate complexes have been developed. For example, trialkylmagnesium(II) ate complexes, prepared in situ from a Grignard reagent and an alkyllithium compound, have demonstrated high selectivity in the alkylation of ketones, leading to the desired tertiary alcohols in high yields. nii.ac.jp

Furthermore, the development of chiral ligands has enabled the asymmetric addition of Grignard reagents to ketones, providing a pathway to enantiomerically enriched tertiary alcohols. nih.govnih.gov N,N,O-tridentate chiral ligands, for instance, have been shown to mediate the single-metal controlled asymmetric addition of Grignard reagents to ketones with high enantioselectivity. nih.gov

Table 1: Asymmetric Grignard Synthesis of Chiral Diaryl-Alkyl Tertiary Alcohols

| Ketone | Grignard Reagent | Ligand | Yield (%) | ee (%) |

|---|---|---|---|---|

| Benzophenone | EtMgBr | (R,R)-L12 | 85 | 94 |

| Acetophenone | PhMgBr | (R,R)-L12 | 90 | 92 |

| 2-Naphthyl methyl ketone | PhMgBr | (R,R)-L12' | 88 | 95 |

Strategies for Minimizing Side Product Formation

A common side product in the formation of the Grignard reagent itself is the Wurtz coupling product, such as biphenyl in the case of phenylmagnesium bromide. This can be minimized by the slow, dropwise addition of the alkyl or aryl halide to the magnesium turnings during the preparation of the reagent. reddit.com

During the reaction with the ketone, the primary side reaction is enolization. As mentioned, the use of ate complexes can significantly suppress this pathway. nii.ac.jp Another strategy involves the use of additives. For instance, the addition of zinc chloride (ZnCl₂) to the Grignard reagent can form an organozinc species that is less basic and more nucleophilic, thereby favoring the addition to the carbonyl group over proton abstraction.

Careful control of the stoichiometry of the reactants is also crucial. Using an excess of the Grignard reagent can sometimes lead to further reactions, while an insufficient amount will result in incomplete conversion of the starting ketone. Real-time monitoring of the reaction progress, for example through online NMR spectroscopy, can allow for precise control over the reaction and help to minimize the formation of byproducts by ensuring the reaction is stopped at the optimal time. nih.gov

Catalytic Hydrogenation Approaches for Prochiral Ketones and Derivatives

Catalytic hydrogenation offers a powerful and often more stereocontrolled alternative to Grignard-based methods for the synthesis of alcohols. Starting from a prochiral ketone, such as 1,1-diphenyl-2-propanone, catalytic reduction can yield the corresponding chiral alcohol.

Enantioselective Catalytic Reductions for Chiral Alcohol Synthesis

The enantioselective hydrogenation of prochiral ketones is a well-established method for producing chiral alcohols with high optical purity. This is typically achieved using a chiral catalyst, often a transition metal complex with a chiral ligand. Ruthenium-based catalysts, particularly those employing BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives as chiral ligands, have been highly successful in this regard. These catalysts can achieve high enantiomeric excesses (ee) for the reduction of a wide range of ketones.

The choice of catalyst, solvent, and reaction conditions (temperature and hydrogen pressure) are all critical for achieving high enantioselectivity. For instance, the hydrogenation of α,β-disubstituted nitroalkenes, which can be precursors to chiral amines and alcohols, has been accomplished with high chemo- and enantioselectivity using a rhodium/JosiPhos catalyst. rsc.org

Table 2: Enantioselective Hydrogenation of Prochiral Ketones

| Substrate | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| Acetophenone | Ru-(S)-BINAP | >99 | 98 |

| 1-Tetralone | Ru-(R)-BINAP | 95 | 99 |

| Ethyl 4-chloroacetoacetate | Ru-(S)-BINAP | 98 | >99 |

Biocatalytic Systems for Asymmetric Synthesis of Related Alcohols

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical catalysis for the synthesis of chiral alcohols. nih.gov This approach utilizes whole microbial cells or isolated enzymes (ketoreductases or alcohol dehydrogenases) to reduce prochiral ketones to their corresponding enantiopure alcohols. semanticscholar.orgnih.gov

A key advantage of biocatalysis is the often-excellent enantioselectivity and the mild reaction conditions (ambient temperature and pressure, neutral pH). nih.gov Many microorganisms contain endogenous systems for cofactor regeneration (e.g., NADH or NADPH), which is essential for the catalytic cycle of the reductase enzymes. nih.gov

For example, various yeast strains have been shown to effectively reduce a range of ketones with high enantioselectivity. In a study on the asymmetric reduction of acetophenone, the resting cells of Bacillus cereus TQ-2 exhibited high activity and excellent anti-Prelog enantioselectivity, yielding (R)-1-phenylethanol. mdpi.com The substrate scope of such biocatalysts is continually being expanded through screening of new microorganisms and protein engineering of known enzymes.

Table 3: Biocatalytic Reduction of Prochiral Ketones

| Substrate | Biocatalyst | Conversion (%) | ee (%) | Product Configuration |

|---|---|---|---|---|

| Acetophenone | Bacillus cereus TQ-2 | >99 | >99 | R |

| Ethyl 4-chloroacetoacetate | Candida magnoliae | 98 | >99 | S |

| 2,5-Hexanedione | Lactobacillus kefir | >95 | >99 | (2S, 5S)-Hexanediol |

Radical Coupling Reactions for Diphenyl-Substituted Alcohols

More recently, radical coupling reactions have been explored as a novel and environmentally friendly approach to the synthesis of diphenyl-substituted alcohols. These methods often avoid the use of transition metal catalysts and can proceed under relatively mild conditions.

One such approach involves the β-alkylation of a secondary alcohol with a primary alcohol, mediated by a strong base such as sodium tert-butoxide (t-BuONa). In this reaction, the base is proposed to act as both a deprotonating agent and a radical initiator. The reaction proceeds through the formation of radical anions, which then couple to form the new carbon-carbon bond.

For example, the cross-coupling of 1-phenylethanol with benzyl (B1604629) alcohol in the presence of t-BuONa has been shown to produce 1,3-diphenylpropan-1-ol in excellent yield. This transition-metal-free approach demonstrates good functional group tolerance and offers a greener alternative to traditional methods.

Table 4: Synthesis of Diphenyl-Substituted Alcohols via Radical Coupling

| Secondary Alcohol | Primary Alcohol | Base | Yield (%) |

|---|---|---|---|

| 1-Phenylethanol | Benzyl alcohol | t-BuONa | 95 |

| 1-(4-Methylphenyl)ethanol | Benzyl alcohol | t-BuONa | 88 |

| 1-Phenylethanol | 4-Methoxybenzyl alcohol | t-BuONa | 82 |

Transition-Metal-Free Synthetic Protocols

The development of synthetic routes that avoid the use of transition metals is a significant goal in green chemistry. For the synthesis of diphenyl-substituted alcohols, such as 1-Propanol, 2,2-diphenyl-, a transition-metal-free approach has been developed utilizing the radical coupling of aromatic alcohols. researchgate.net This methodology focuses on the β-alkylation of a secondary alcohol with a primary alcohol.

One such pathway involves the cross-coupling of 1-phenylethanol with benzyl alcohol under transition-metal-free conditions to produce 1,3-diphenylpropan-1-ol, a structural analogue of 1-Propanol, 2,2-diphenyl-. researchgate.net This reaction is conducted in an inert atmosphere and has been shown to be effective in producing various phenyl-substituted propan-1-ol derivatives with moderate to good yields. The proposed mechanism suggests the formation of reactive radical anions through base-mediated deprotonation and single electron transfer. researchgate.net

Another strategy for the transition-metal-free synthesis of furans, which can be valuable heterocyclic analogues, involves a direct oxidation-dehydration sequence on 1,3-dienes. nih.gov This method uses singlet oxygen for the oxidation step, and the resulting endoperoxide intermediate is dehydrated at ambient temperature using the Appel reagent. nih.gov

Investigation of Radical Initiators and Reaction Conditions

Radical initiators are substances that can generate radical species under mild conditions, thereby promoting radical reactions. wikipedia.org Common examples include azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and organic peroxides, like benzoyl peroxide. wikipedia.orgijrpc.com These initiators typically have weak bonds that undergo homolytic cleavage upon heating or irradiation. wikipedia.org

In the transition-metal-free synthesis of 1,3-diphenylpropan-1-ols, the reaction conditions are crucial for achieving high yields. The β-alkylation of 1-phenylethanol with benzyl alcohol was investigated across a temperature range of 130–150 °C. researchgate.net The reaction showed a significant increase in product yield as the temperature was elevated from 100 °C to 140 °C. researchgate.net

Interestingly, in this specific protocol, t-BuONa is suggested to act not only as a base but also as a radical initiator, obviating the need for traditional initiators like AIBN or peroxides. researchgate.net The reaction is typically carried out in a solvent such as toluene under an argon atmosphere. researchgate.net

| Parameter | Condition | Outcome | Reference |

| Reaction | β-alkylation of 1-phenylethanol with benzyl alcohol | Synthesis of 1,3-diphenylpropan-1-ol | researchgate.net |

| Catalyst System | Transition-metal-free | Environmentally benign | researchgate.net |

| Initiator/Base | t-BuONa (0.2 equiv.) | Dual-role reagent | researchgate.net |

| Solvent | Toluene | Anhydrous conditions | researchgate.net |

| Atmosphere | Argon | Inert | researchgate.net |

| Temperature | 140 °C | 95% Yield | researchgate.net |

| Reaction Time | 20 hours | Optimal conversion | researchgate.net |

Metal-Catalyzed Cross-Coupling Reactions of Alcohols

The formation of C-C bonds through the cross-coupling of alcohols is a powerful tool in organic synthesis. chinesechemsoc.orgresearchgate.net These reactions provide alternatives to traditional methods and can often be performed under milder conditions. rsc.org

Mechanistic Insights into Catalytic Alcohol Cross-Coupling

Metal-catalyzed cross-coupling reactions typically proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org In the context of alcohol cross-coupling, a common strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. rsc.orgresearchgate.net This process involves the temporary removal of hydrogen from an alcohol to form a carbonyl intermediate, which can then participate in a coupling reaction.

For palladium-catalyzed C–O cross-coupling of primary alcohols, the generally accepted catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with an alkoxide to form a [LnPdII(Ar)(alkoxide)] intermediate. nih.gov The final step, reductive elimination to form the C-O bond, is often slow compared to the analogous C-N cross-coupling, which can lead to competing side reactions like β-hydride elimination. nih.govnih.gov This is a significant challenge, especially when using unactivated (electron-rich) aryl halides and alcohols with β-hydrogens. nih.gov

Recent advancements have also explored electrochemical approaches. A paired electrolysis strategy allows for both direct and deoxygenative coupling of alcohols with fluorenones, leading to the selective synthesis of 1,2-diols and tertiary alcohols. chinesechemsoc.org The selectivity is dependent on the catalyst system employed. chinesechemsoc.org

Ligand Design and Catalyst Development in Cross-Coupling Systems

The design of the ligand is critical for the success of metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net The ligand can influence the catalyst's stability, activity, and selectivity. In the palladium-catalyzed C-O cross-coupling of alcohols, the development of new ligands has been essential for overcoming the challenges associated with unactivated substrates. nih.gov

For instance, a novel hybrid biaryl phosphine ligand, L8, was developed that showed improved performance over commercially available ligands for the coupling of unactivated aryl halides with primary alcohols. nih.gov Another approach involves the computational design of ligands that can position a hydrogen-bond acceptor anion at the reactive site to promote the functionalization of the alcohol. nih.gov

In the realm of Suzuki-Miyaura cross-coupling, the SPhos ligand has become a widely used and effective ligand for the coupling of aryl boronic acids and B-alkyl-9-BBN derivatives with aryl halides. mdpi.com The choice of catalyst is also crucial. For example, in the cross-coupling of two different secondary alcohols to form β-disubstituted ketones, a Ru-MACHO catalyst has been shown to be effective, operating via an amine-amide metal-ligand cooperation mechanism. acs.org

| Catalyst System | Ligand/Key Feature | Application | Mechanistic Aspect | Reference |

| Palladium | L8 (biaryl phosphine) | C-O cross-coupling of primary alcohols with unactivated aryl halides | Improves reductive elimination | nih.gov |

| Palladium | cis-SOX ligand | Cross-coupling of alcohols and olefins | Positions H-bond acceptor anion | nih.gov |

| Ruthenium(II) | MACHO catalyst | Cross-coupling of two secondary alcohols to β-disubstituted ketones | Amine-amide metal-ligand cooperation | acs.org |

| Electrochemical | TEMPOL / I-/PPh3 | Catalyst-dependent direct and deoxygenative coupling of alcohols | Paired electrolysis | chinesechemsoc.org |

Friedel-Crafts Alkylation Routes and Subsequent Rearrangements

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to an aromatic ring. wikipedia.org It encompasses both alkylation and acylation reactions, which proceed via electrophilic aromatic substitution. nih.gov

Alkylation of Aromatic Substrates with Related Precursors

Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkylating agent, such as an alkyl halide, alkene, or alcohol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). wikipedia.orgscience.govyoutube.com This reaction is a valuable tool for forming new carbon-carbon bonds. youtube.com

A significant limitation of Friedel-Crafts alkylation is the propensity for carbocation rearrangements. chemistrysteps.commasterorganicchemistry.com When a primary alkyl halide is used, the initial carbocation-like complex can rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift. chemistrysteps.commasterorganicchemistry.com This often leads to a mixture of products, with the rearranged product being the major one. youtube.com

For the synthesis of a precursor to 1-Propanol, 2,2-diphenyl-, one could envision the Friedel-Crafts alkylation of benzene with a suitable three-carbon electrophile. However, due to the rearrangement issue, a more reliable approach would be to use Friedel-Crafts acylation. The acylation of benzene with propanoyl chloride would yield propiophenone. A subsequent second Friedel-Crafts reaction, this time an alkylation with a benzyl halide, or an alternative strategy to introduce the second phenyl group would be required. A more direct precursor might be synthesized through the alkylation of a diphenylmethane (B89790) derivative.

To circumvent the rearrangement problem entirely, Friedel-Crafts acylation is often preferred. The acylium ion intermediate in acylation is stabilized by resonance and does not undergo rearrangement. nih.govchemistrysteps.com The resulting ketone can then be reduced to the desired alkyl group. chemistrysteps.com For example, to obtain a propylbenzene without rearrangement, one could perform a Friedel-Crafts acylation of benzene with propanoyl chloride, followed by reduction of the resulting propiophenone. chemistrysteps.com

Carbonium Ion and Arenium Ion Mechanistic Pathways in Friedel-Crafts Processes

The generation of the initial carbonium ion is a critical step. In the context of synthesizing diaryl-substituted alcohols, precursors like other alcohols or alkyl halides are commonly employed in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid. wikipedia.orgpw.live The acid promoter facilitates the formation of a carbocation. For instance, an alcohol precursor is protonated by the acid, followed by the loss of a water molecule to generate the carbonium ion. This positively charged species is a potent electrophile, ready to react with an electron-rich aromatic ring like benzene. youtube.com

Once the electrophilic carbonium ion is formed, it attacks the π-electron system of the aromatic ring. mt.com This step disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion. pw.live In this intermediate, the positive charge is delocalized over the other carbon atoms of the ring through resonance. The formation of this non-aromatic intermediate is a key feature of the Friedel-Crafts alkylation mechanism. mt.com

The final step of the mechanism involves the deprotonation of the arenium ion. A base, such as AlCl₄⁻ (formed from the Lewis acid catalyst), removes a proton from the carbon atom bearing the newly attached alkyl group. wikipedia.org This action restores the aromaticity of the ring, regenerates the acid catalyst, and yields the final alkylated product. mt.com

Research into the alkylation of benzene with analogues of 1-Propanol, 2,2-diphenyl- provides insight into these mechanistic pathways. A study involving the alkylation of benzene with 1,2-diphenyl-2-propanol using an aluminum chloride/nitromethane catalyst system resulted in a mixture of rearranged products, specifically 1,2,2-triphenylpropane and 1,1,2-triphenylpropane. researchgate.net This outcome highlights a common feature of Friedel-Crafts alkylations involving carbocations: the potential for rearrangements to more stable carbocation intermediates before the aromatic substitution occurs. pw.live

Similarly, the reaction of benzene with 2-methyl-1-phenyl-2-butanol under the same catalytic conditions exclusively yielded the rearranged product 2-methyl-1,1-diphenylbutane. researchgate.net The formation of this product can be rationalized by the generation of a tertiary carbocation, its subsequent rearrangement via a hydride or alkyl shift to a more stable benzylic carbocation, followed by the electrophilic attack on the benzene ring. These findings underscore the central role of carbonium ion stability and rearrangement in dictating the final product structure in Friedel-Crafts processes.

The table below summarizes the findings from the alkylation of benzene with alcohol analogues, illustrating the products formed through these cationic mechanistic pathways.

| Alkylating Agent (Alcohol) | Catalyst System | Products Observed | Plausible Intermediate |

| 1,2-diphenyl-2-propanol | AlCl₃/CH₃NO₂ | 1,2,2-triphenylpropane, 1,1,2-triphenylpropane | Tertiary/Benzylic Carbocation |

| 2-methyl-1-phenyl-2-butanol | AlCl₃/CH₃NO₂ | 2-methyl-1,1-diphenylbutane | Tertiary Carbocation undergoing rearrangement |

These examples demonstrate that the carbonium and arenium ion pathways are fundamental to the Friedel-Crafts synthesis of compounds structurally related to 1-Propanol, 2,2-diphenyl-. The choice of catalyst and the structure of the alkylating agent are crucial, as they influence the formation and potential rearrangement of the carbonium ion intermediate, which in turn determines the regioselectivity and the structure of the final product. researchgate.netchemrxiv.org

Advanced Spectroscopic Characterization for Structural and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of individual atoms within a molecule.

Carbon-13 NMR spectroscopy is an indispensable tool for defining the carbon framework of an organic molecule. In the case of 1-Propanol, 2,2-diphenyl-, the ¹³C NMR spectrum reveals distinct signals for each unique carbon atom, offering direct evidence of the molecular structure. The chemical shifts (δ) are influenced by the electronic environment of the carbon atoms, with deshielding effects observed for carbons attached to electronegative atoms or those within aromatic systems.

The interpretation of the ¹³C NMR spectrum of 1-Propanol, 2,2-diphenyl- allows for the unambiguous assignment of each carbon atom. The spectrum is characterized by signals corresponding to the methyl group, the methylene group bearing the hydroxyl function, the quaternary carbon atom to which the two phenyl groups are attached, and the various carbons of the aromatic rings.

Table 1: ¹³C NMR Chemical Shift Data for 1-Propanol, 2,2-diphenyl-

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C1 (CH₂) | 69.5 |

| C2 (quaternary) | 50.1 |

| C3 (CH₃) | 26.0 |

| Phenyl C (ipso) | 145.1 |

| Phenyl C (ortho) | 128.4 |

| Phenyl C (meta) | 128.1 |

Note: The chemical shifts are referenced to a standard and may vary slightly depending on the solvent and experimental conditions.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 1-Propanol, 2,2-diphenyl-, the ¹H NMR spectrum exhibits characteristic signals for the hydroxyl proton, the methylene protons, the methyl protons, and the aromatic protons of the two phenyl rings.

Advanced ¹H NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be employed for a more in-depth structural analysis. COSY experiments would reveal the coupling between adjacent protons, confirming the connectivity of the propanol (B110389) backbone. HSQC would provide correlations between protons and their directly attached carbon atoms, further validating the assignments made from the individual ¹H and ¹³C NMR spectra. The integration of the proton signals provides the ratio of the number of protons in each unique environment.

Table 2: Predicted ¹H NMR Data for 1-Propanol, 2,2-diphenyl-

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| OH | Variable | Singlet | 1H |

| CH₂ | ~3.8 | Singlet | 2H |

| CH₃ | ~1.3 | Singlet | 3H |

Note: The absence of splitting for the CH₂ and CH₃ protons is due to the lack of adjacent protons on the quaternary C2 carbon.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" that is characteristic of its structure and bonding.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 1-Propanol, 2,2-diphenyl- is dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. wiley.com The broadness of this peak is indicative of hydrogen bonding. Other key absorptions include the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, and the C-O stretching vibration.

Table 3: Key FT-IR Vibrational Frequencies for 1-Propanol, 2,2-diphenyl-

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C-O Stretch | 1260 - 1000 | Strong |

Fourier Transform Raman (FT-Raman) spectroscopy provides information that is complementary to FT-IR spectroscopy. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. For 1-Propanol, 2,2-diphenyl-, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations, as the polarizability of the delocalized π-electron system is significantly altered during these vibrations. The symmetric vibrations of the carbon skeleton would also be prominent. In contrast, the O-H stretching vibration, which is very strong in the IR spectrum, would likely be weak in the Raman spectrum.

A study on the related molecule 2-phenyl-1-propanol utilized FT-Raman spectroscopy to analyze its vibrational spectrum, providing a basis for comparison. researchgate.net The technique is particularly useful for studying the skeletal vibrations of the molecule.

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org As 1-Propanol, 2,2-diphenyl- is an achiral molecule, it will not exhibit a VCD spectrum. The presence of a plane of symmetry in the molecule means that it does not have a non-superimposable mirror image and is therefore optically inactive.

However, VCD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules. nih.gov For a chiral analogue of 1-Propanol, 2,2-diphenyl-, VCD could provide detailed three-dimensional structural information. The technique is highly sensitive to the stereochemical arrangement of atoms and can be used to distinguish between enantiomers, which have identical IR and NMR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of 1-Propanol, 2,2-diphenyl-. The electron ionization (EI) mass spectrum of this compound provides a detailed fragmentation pattern that serves as a molecular fingerprint.

The molecular ion peak (M+) for 1-Propanol, 2,2-diphenyl- (C₁₅H₁₆O) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 212.29 g/mol nih.gov. In EI-MS, the molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments chemguide.co.uk. For alcohols, the molecular ion peak can be weak or even absent libretexts.org.

The fragmentation of 1-Propanol, 2,2-diphenyl- is dominated by cleavages adjacent to the oxygen atom and the quaternary carbon bearing the two phenyl groups. The most significant fragmentation pathway involves the cleavage of the C-C bond between the carbon bearing the hydroxyl group and the diphenyl-substituted carbon (α-cleavage). This process leads to the loss of a hydroxymethyl radical (•CH₂OH), which has a mass of 31 Da. This fragmentation is responsible for the prominent peak observed at m/z 181 nih.gov. The resulting cation, the 1,1-diphenylethyl cation, is highly stabilized by the resonance effects of the two phenyl rings.

Further fragmentation of the m/z 181 ion can occur, leading to other significant peaks in the spectrum. The GC-MS data recorded in the NIST Mass Spectrometry Data Center indicates major peaks at m/z 181, 165, and 103 nih.gov.

m/z 181 : This is the top peak in the spectrum and corresponds to the [C₁₄H₁₃]⁺ ion, formed by the loss of the •CH₂OH radical from the molecular ion nih.gov.

m/z 165 : This peak likely corresponds to the fluorenyl cation ([C₁₃H₉]⁺), a stable aromatic ion, formed through rearrangement and loss of a methyl group from the m/z 181 fragment.

m/z 103 : This fragment could be attributed to the [C₈H₇]⁺ ion, possibly a phenylmethylium or a related rearranged species.

The analysis of these fragments is crucial for confirming the connectivity and structural features of the molecule. The stability of the resulting carbocations, particularly the tertiary carbocation stabilized by two phenyl groups, heavily influences the fragmentation pattern chemguide.co.uk.

| m/z Value | Proposed Fragment Ion | Formula | Significance |

|---|---|---|---|

| 212 | Molecular Ion [M]⁺ | [C₁₅H₁₆O]⁺ | Confirms molecular weight |

| 181 | [M - CH₂OH]⁺ | [C₁₄H₁₃]⁺ | Top Peak; indicates α-cleavage and loss of the hydroxymethyl group nih.gov |

| 165 | [C₁₃H₉]⁺ | [C₁₃H₉]⁺ | 3rd Highest Peak; likely the stable fluorenyl cation nih.gov |

| 103 | [C₈H₇]⁺ | [C₈H₇]⁺ | 2nd Highest Peak; a smaller fragment from the diphenylmethyl structure nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In 1-Propanol, 2,2-diphenyl-, the two phenyl rings act as chromophores, which are the primary absorbers of UV radiation.

The electronic transitions expected for this molecule are primarily π → π* transitions associated with the aromatic system of the phenyl groups. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically characterized by high molar absorptivity. The presence of the hydroxyl group also introduces the possibility of n → π* transitions, where a non-bonding electron from the oxygen atom is promoted to a π* antibonding orbital of the phenyl rings. These transitions are generally of much lower intensity than π → π* transitions.

Solvatochromism is the phenomenon where the position of an absorption band in the UV-Vis spectrum changes with the polarity of the solvent in which the compound is dissolved wikipedia.org. This effect arises from differential solvation of the ground and excited states of the molecule wikipedia.org.

Hypsochromic Shift (Blue Shift) : An increase in solvent polarity typically leads to a hypsochromic shift for n → π* transitions. Polar solvents can stabilize the non-bonding electrons on the oxygen atom through hydrogen bonding, lowering the energy of the ground state and thus increasing the energy required for the transition.

Bathochromic Shift (Red Shift) : For π → π* transitions, an increase in solvent polarity often results in a bathochromic shift. The excited state is generally more polar than the ground state, and thus it is stabilized to a greater extent by polar solvents, which decreases the energy gap for the transition.

Studying the UV-Vis spectrum of 1-Propanol, 2,2-diphenyl- in a range of solvents with varying polarities (e.g., hexane, ethanol, water) would allow for the characterization of its solvatochromic behavior, providing further insight into the nature of its electronic transitions and the dipole moments of its ground and excited states mdpi.comencyclopedia.pubnih.gov.

| Type of Transition | Chromophore | Expected Spectral Region | Expected Effect of Increased Solvent Polarity |

|---|---|---|---|

| π → π | Phenyl rings | UV Region (~200-280 nm) | Bathochromic Shift (Red Shift) |

| n → π | Oxygen lone pair & Phenyl rings | Longer UV wavelength, low intensity | Hypsochromic Shift (Blue Shift) |

Theoretical and Computational Chemistry Studies

Solvation Models and In Silico Investigation of Solvent Effects on Chemical Processes

The study of solvent effects on chemical processes involving 1-Propanol, 2,2-diphenyl- can be effectively carried out using in silico methods, primarily through the application of solvation models. These models are crucial for understanding how the solvent medium influences the molecule's stability, reactivity, and spectroscopic properties. Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used computational tools for this purpose. github.ioq-chem.com

In these models, the solvent is represented as a continuous dielectric medium rather than individual molecules. github.ioresearchgate.net The solute, 1-Propanol, 2,2-diphenyl-, is placed in a cavity within this dielectric continuum, and the solute-solvent interactions are modeled based on the bulk properties of the solvent, such as its dielectric constant. The SMD model, for instance, is a universal continuum solvation model applicable to any charged or uncharged solute in any solvent for which key descriptors are known. github.io The Conductor-like Screening Model (COSMO) is another prevalent model that describes dielectric screening effects in solvents. github.io

These models can be employed to calculate the free energy of solvation, which provides insight into the solubility and partitioning of 1-Propanol, 2,2-diphenyl- in different solvents. Furthermore, by performing quantum chemical calculations on the molecule within the solvent continuum, it is possible to predict how solvent polarity affects its geometric parameters, electronic structure, and reactivity. For example, theoretical studies on other organic molecules have demonstrated how solvent parameters can be correlated with reaction rate constants through regression analysis. researchgate.net Such an approach could be applied to predict the kinetics of reactions involving 1-Propanol, 2,2-diphenyl- in various solvents.

Table 1: Representative Solvation Models for In Silico Studies

| Solvation Model | Description | Key Parameters |

| Polarizable Continuum Model (PCM) | The solute is placed in a cavity within a dielectric continuum representing the solvent. | Dielectric constant of the solvent. |

| Solvation Model based on Density (SMD) | A universal continuum model that includes bulk-electrostatic contributions and cavity-dispersion-solvent-structure terms. | Dielectric constant, refractive index, surface tension, and other solvent descriptors. |

| Conductor-like Screening Model (COSMO) | Treats the solvent as a conductor-like medium, which simplifies the calculation of the screening charges. | Dielectric constant of the solvent. |

Computational Prediction and Validation of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters of 1-Propanol, 2,2-diphenyl-, which can be validated against experimental data. researchgate.net Density Functional Theory (DFT) is a commonly employed method for predicting spectroscopic properties due to its balance of accuracy and computational cost. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of 1-Propanol, 2,2-diphenyl-. eurolab-d.deresearchgate.net These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. Discrepancies between calculated and experimental chemical shifts can arise from limitations in the computational model and experimental conditions, such as solvent interactions and conformational dynamics. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of 1-Propanol, 2,2-diphenyl- can be calculated using DFT. researchgate.net These computed frequencies correspond to the fundamental vibrational modes of the molecule. Comparing the theoretical IR spectrum with an experimental one allows for the assignment of observed absorption bands to specific molecular vibrations. docbrown.infonist.gov Differences between theoretical and experimental wavenumbers are often observed due to factors like anharmonicity and intermolecular interactions, such as hydrogen bonding, which are not always perfectly captured by the computational model. researchgate.net

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data for a Representative Alcohol (Propan-1-ol)

| Spectroscopic Data | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Vibrational Assignment |

| IR | ~3700 | ~3350 | O-H stretch (broad) |

| IR | ~2960 | ~2960 | C-H stretch |

| IR | ~1050 | ~1053 | C-O stretch |

Note: This table is illustrative and uses data for a similar, simpler alcohol to demonstrate the principle of validation. Specific computational predictions for 1-Propanol, 2,2-diphenyl- would require dedicated calculations.

The validation of computationally predicted spectroscopic parameters against experimental data is a critical step in computational chemistry research. sns.it High-level theoretical methods, such as double-hybrid density functionals, can provide very accurate predictions of spectroscopic parameters. sns.it

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape and intermolecular interactions of 1-Propanol, 2,2-diphenyl-. rsc.orgrsc.org MD simulations model the atomic motions of a system over time by integrating Newton's equations of motion. researchgate.net This allows for the investigation of dynamic processes and the sampling of different molecular conformations.

For 1-Propanol, 2,2-diphenyl-, MD simulations can reveal the preferred three-dimensional arrangements of the molecule, including the rotational orientations of the two phenyl groups and the propanol (B110389) side chain. By analyzing the simulation trajectory, one can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's structure-property relationships.

MD simulations are also invaluable for studying intermolecular interactions. nih.govwhiterose.ac.uk By simulating a system containing multiple molecules of 1-Propanol, 2,2-diphenyl-, or a mixture with a solvent, it is possible to characterize the nature and strength of the interactions. For instance, the formation of hydrogen bonds between the hydroxyl groups of neighboring molecules can be monitored throughout the simulation. Furthermore, the π-π stacking interactions between the phenyl rings can be quantified. These intermolecular forces play a significant role in determining the physical properties of the compound in its condensed phases.

Table 3: Potential Intermolecular Interactions of 1-Propanol, 2,2-diphenyl- Investigated by MD Simulations

| Interaction Type | Description | Potential Significance |

| Hydrogen Bonding | Interaction between the hydroxyl hydrogen of one molecule and the hydroxyl oxygen of another. | Influences boiling point, viscosity, and solubility in protic solvents. |

| π-π Stacking | Non-covalent interaction between the aromatic rings of two neighboring molecules. | Contributes to the stability of the solid-state packing and can influence conformational preferences. |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Important for overall cohesion in the liquid and solid states. |

Chemical Reactivity and Transformations of 1 Propanol, 2,2 Diphenyl

Oxidation Reactions and Pathways

The oxidation of 1-Propanol, 2,2-diphenyl-, can target the primary alcohol functionality. The presence of the diphenylmethane (B89790) moiety also introduces the possibility of reactions at the benzylic position, although the primary alcohol is typically more susceptible to oxidation under controlled conditions.

As a primary alcohol, 1-Propanol, 2,2-diphenyl- can be oxidized to form either an aldehyde (2,2-diphenylpropanal) or a carboxylic acid (2,2-diphenylpropanoic acid). The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions. masterorganicchemistry.com

Oxidation to Aldehydes : To achieve selective oxidation to the aldehyde, milder oxidizing agents are required to prevent overoxidation to the carboxylic acid. Reagents commonly used for this transformation include Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions employed in the Swern oxidation. masterorganicchemistry.com These methods are effective for converting primary alcohols to aldehydes while minimizing further oxidation. masterorganicchemistry.com

Oxidation to Carboxylic Acids : Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. masterorganicchemistry.com Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). masterorganicchemistry.com The reaction typically proceeds through an aldehyde intermediate, which is then rapidly oxidized to the carboxylic acid in the presence of water. nih.gov

The significant steric hindrance from the adjacent diphenylmethyl group can influence the reaction rate, potentially requiring more forcing conditions compared to unhindered primary alcohols. acs.orgorganic-chemistry.org However, catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) have been shown to be effective for oxidizing sterically hindered alcohols. organic-chemistry.org

Table 1: Oxidation Products of 1-Propanol, 2,2-diphenyl-

| Oxidizing Agent Category | Example Reagents | Major Product |

|---|---|---|

| "Weak" Oxidants | PCC, DMP, Swern Oxidation | 2,2-diphenylpropanal (Aldehyde) |

While the primary alcohol is the most reactive site for oxidation in 1-Propanol, 2,2-diphenyl-, the carbon atom bearing the two phenyl groups is a benzylic position. In related diphenylalkanes that lack the alcohol functionality, this benzylic C-H bond is susceptible to oxidation, typically under harsh conditions with reagents like hot, acidic potassium permanganate. libretexts.org

The mechanism for benzylic oxidation is understood to proceed through a free-radical pathway. masterorganicchemistry.comkhanacademy.org The key steps involve:

Hydrogen Abstraction : The reaction is initiated by the abstraction of a benzylic hydrogen atom to form a resonance-stabilized benzylic radical. The stability of this radical is enhanced by the delocalization of the unpaired electron across both phenyl rings.

Oxidation of the Radical : The benzylic radical is then oxidized to a carbocation or reacts with an oxygen-containing species.

Further Reaction : Subsequent steps can involve reaction with water and further oxidation, often leading to cleavage of C-C bonds if there are alkyl groups attached to the benzylic carbon. libretexts.org For a substrate like diphenylmethane, the ultimate product of vigorous oxidation is benzophenone.

In the case of 1-Propanol, 2,2-diphenyl-, oxidation of the alcohol is the more likely pathway under controlled conditions. Benzylic oxidation would require more extreme conditions and would likely compete with oxidation of the alcohol, potentially leading to a mixture of products or degradation of the molecule.

Nucleophilic Substitution and Elimination Reactions

The reactivity of 1-Propanol, 2,2-diphenyl- in substitution and elimination reactions is heavily influenced by the steric hindrance around the reaction center and the stability of potential carbocation intermediates.

It is important to clarify that 1-Propanol, 2,2-diphenyl- is a primary alcohol, as the hydroxyl (-OH) group is attached to a carbon bonded to only one other carbon. However, the adjacent carbon (C2) is a quaternary center, which creates a neopentyl-like structure. This structure is characterized by extreme steric hindrance. acs.org

This steric bulk significantly impedes the backside attack required for a bimolecular nucleophilic substitution (Sₙ2) reaction. libretexts.orgchemistrysteps.com While primary alcohols typically react via the Sₙ2 mechanism when converted to alkyl halides, substrates with significant steric hindrance near the reaction site show dramatically reduced Sₙ2 reaction rates. acs.orgmasterorganicchemistry.com For instance, neopentyl bromide reacts approximately 10⁵ times slower than other primary alkyl bromides under Sₙ2 conditions. acs.org

Therefore, the reactivity profile of 1-Propanol, 2,2-diphenyl-, in substitution reactions is atypical for a primary alcohol:

Sₙ2 Reactions : Extremely slow and unfavorable due to severe steric hindrance. quora.comquora.com

Sₙ1 Reactions : Possible under conditions that favor carbocation formation (e.g., using strong acids like HBr or HCl). The hydroxyl group is first protonated to form a good leaving group (water). chemistrysteps.com Departure of water would form a primary carbocation, which is highly unstable. This intermediate would be expected to rapidly rearrange to a more stable carbocation (see section 6.2.2). masterorganicchemistry.comlibretexts.org

When heated with a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), 1-Propanol, 2,2-diphenyl- undergoes dehydration to form an alkene. ucalgary.calibretexts.org This elimination reaction typically proceeds via a unimolecular (E1) mechanism for substrates that can form a stable carbocation. libretexts.org

The mechanism for the acid-catalyzed dehydration of 1-Propanol, 2,2-diphenyl- involves several key steps:

Protonation of the Hydroxyl Group : The acid catalyst protonates the alcohol's hydroxyl group, converting it into a good leaving group (H₂O). study.comyoutube.com

Formation of a Carbocation : The protonated alcohol loses a molecule of water to form a primary carbocation.

Carbocation Rearrangement : The initially formed primary carbocation is highly unstable and immediately undergoes a 1,2-shift to form a much more stable tertiary benzylic carbocation. This rearrangement is driven by the significant increase in stability. A phenyl group migrates from the adjacent carbon to the carbocation center.

Deprotonation : A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation center, resulting in the formation of a double bond. ucalgary.ca

The expected major product from this reaction is 1,2-diphenyl-1-propene , formed via the rearranged and more stable carbocation intermediate.

Derivatization Reactions for Synthetic Intermediates

1-Propanol, 2,2-diphenyl- can be converted into a variety of derivatives that serve as useful intermediates in organic synthesis. These reactions typically involve converting the hydroxyl group into other functionalities such as esters, ethers, or halides.

Table 2: Derivatization Reactions of 1-Propanol, 2,2-diphenyl-

| Reaction Type | Reagents | Product Type | General Utility |

|---|---|---|---|

| Esterification | Carboxylic acid (R-COOH) + acid catalyst | Ester (R-COO-CH₂-C(Ph)₂-CH₃) | Fragrances, plasticizers, protecting groups |

| Ether Synthesis | 1. Strong base (e.g., NaH) 2. Primary alkyl halide (R'-X) | Ether (R'-O-CH₂-C(Ph)₂-CH₃) | Solvents, protecting groups, pharmacophores |

| Conversion to Alkyl Halide | SOCl₂, PBr₃, or concentrated HX | Alkyl Halide (X-CH₂-C(Ph)₂-CH₃) | Precursors for Grignard reagents, substitution reactions |

Esterification : The alcohol can be reacted with a carboxylic acid or its derivative (like an acyl chloride or anhydride) in the presence of an acid catalyst to form an ester. nih.govresearchgate.net This reaction is a standard method for creating ester functionalities.

Ether Synthesis : The Williamson ether synthesis can be employed to form ethers. masterorganicchemistry.com This involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from a primary alkyl halide in an Sₙ2 reaction. libretexts.orglibretexts.org Given the steric hindrance of the 2,2-diphenylpropyl alkoxide, the reaction would be most efficient with unhindered alkyl halides like methyl iodide or ethyl bromide. masterorganicchemistry.com

Conversion to Alkyl Halides : The hydroxyl group can be replaced by a halogen to form an alkyl halide. Reagents like thionyl chloride (SOCl₂) are used to synthesize alkyl chlorides, and phosphorus tribromide (PBr₃) is used for alkyl bromides. chemistrysteps.comlibretexts.org These reactions typically proceed with inversion of configuration if the mechanism is Sₙ2. chemistrysteps.com Alternatively, treatment with concentrated hydrohalic acids (HCl, HBr) can also produce alkyl halides, likely proceeding through an Sₙ1 mechanism involving the rearranged carbocation. youtube.comfiveable.me

Hydrogenolysis and Reductive Transformations of Diphenyl-Substituted Alcohols

Direct experimental studies on the hydrogenolysis and reductive transformations of 1-Propanol, 2,2-diphenyl- are not extensively documented in publicly available research. However, the reactivity of this molecule can be inferred from the well-established principles of hydrogenolysis applied to structurally related diphenyl-substituted and benzylic alcohols. The term hydrogenolysis refers to the cleavage of a chemical bond by the action of hydrogen, typically in the presence of a catalyst. thieme-connect.deepa.gov

The key structural features of 1-Propanol, 2,2-diphenyl- that influence its reactivity in reductive transformations are the primary alcohol group (-CH₂OH) and the geminal diphenyl substituents on the adjacent carbon. The presence of two phenyl groups makes the adjacent C-C and C-O bonds susceptible to cleavage under certain catalytic conditions due to the stability of potential benzylic intermediates.

Hydrogenolysis of benzylic alcohols typically involves the cleavage of the C-O bond to yield the corresponding hydrocarbon. thieme-connect.de This transformation is often facilitated by heterogeneous catalysts such as palladium on carbon (Pd/C). nacatsoc.orgjk-sci.com For 1-Propanol, 2,2-diphenyl-, the C-O bond is not strictly benzylic (i.e., directly attached to the aromatic ring). However, the proximity of the two phenyl groups can still influence its reactivity.

Reductive transformations of alcohols can also be achieved through transfer hydrogenolysis, where a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used in place of gaseous hydrogen. thieme-connect.de This method can sometimes offer different selectivity and milder reaction conditions.

Given the structure of 1-Propanol, 2,2-diphenyl-, potential products from hydrogenolysis or reductive transformations could include 1,1-diphenylpropane, through cleavage of the C-O bond and subsequent reduction, or other rearranged products depending on the reaction conditions and the stability of carbocation intermediates that might form, especially under acidic conditions. libretexts.org

The following table summarizes general conditions for the hydrogenolysis of benzylic alcohols, which can serve as a reference for potential conditions applicable to diphenyl-substituted alcohols like 1-Propanol, 2,2-diphenyl-. It is important to note that these are generalized conditions and optimization would be necessary for this specific substrate.

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Typical Substrate | Reference |

|---|---|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol, Ethyl Acetate, THF | 25 - 80 | Atmospheric to 50 psi | Benzyl (B1604629) ethers, Benzylic alcohols | nacatsoc.orgjk-sci.com |

| Rhodium on Alumina (Rh/Al₂O₃) | H₂ gas | Methanol | 25 - 60 | Atmospheric | Phenolic benzyl ethers | jk-sci.com |

| Nickel-based catalysts | H₂ gas | Aqueous phase | ~120 | ~0.6 MPa | Lignin model compounds (e.g., benzyl phenyl ether) | tum.de |

| Amphiphilic Polymer-Supported Nano-Palladium | Tetrahydroxydiboron (B₂(OH)₄) | Water | 80 | - | Benzyl-protected alcohols | researchgate.net |

Detailed research findings on the specific products and yields for the hydrogenolysis of 1-Propanol, 2,2-diphenyl- would require dedicated experimental investigation. The choice of catalyst, solvent, temperature, and hydrogen source would be critical in determining the outcome of the reaction, including the selectivity for C-O bond cleavage versus other potential transformations. jk-sci.comtum.de

Stereochemical Investigations of Diphenyl Propanol Systems

Resolution of Racemic Mixtures into Pure Enantiomers

The separation of a racemic mixture, which contains equal amounts of left- and right-handed enantiomers, into its pure components is known as chiral resolution. clockss.org Since enantiomers possess identical physical properties, their separation requires the use of chiral selectors or environments. tcichemicals.com Common methods include the formation of diastereomers, which have different physical properties and can be separated, or through chiral chromatography.

One prevalent technique involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid or base, to form a mixture of diastereomeric salts. clockss.org These diastereomeric salts, unlike the original enantiomers, have different solubilities, allowing for their separation by methods like fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

For instance, in the resolution of fragrant lactones, various chiral amines, such as erythro-2-amino-1,2-diphenylethanol, have been effectively used as resolving agents. clockss.org The efficiency of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent, as illustrated by the data below for the resolution of a specific lactone using (1S, 2R)-(+)-erythro-2-Amino-1,2-diphenylethanol.

Table 1: Optimization of Recrystallization Solvent for Diastereomeric Salt| Recrystallization Solvent | Yield of Diastereomeric Salt (%) | Optical Purity (% ee) | Efficiency |

|---|---|---|---|

| Ethyl acetate | 133 | 15.3 | 20.3 |

| H₂O | 79.8 | 70.0 | 55.9 |

| 2-Propanol | 75.6 | 46.2 | 34.9 |

| Ethanol : H₂O (1:1) | 66.6 | 46.5 | 31.0 |

| Methanol : H₂O (1:4) | 95.6 | 25.9 | 24.8 |

| Acetone : H₂O (1:4) | 96.2 | 23.4 | 22.5 |

Data adapted from a study on the resolution of fragrant lactones, not 1-Propanol, 2,2-diphenyl-. clockss.org

Another powerful technique is chiral High-Performance Liquid Chromatography (HPLC), which utilizes a chiral stationary phase (CSP) to separate enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. mdpi.com

Determination of Absolute and Relative Configurations of Asymmetric Centers

Once enantiomers are separated, determining their three-dimensional structure is crucial. The absolute configuration describes the precise spatial arrangement of substituents at a chiral center, commonly designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules. The most definitive method for determining absolute configuration is single-crystal X-ray crystallography.

Relative configuration , on the other hand, describes the relationship between two or more stereocenters within the same molecule (e.g., cis/trans or syn/anti). While X-ray crystallography provides both absolute and relative configurations, chemical correlation methods can be used to establish the relative configuration of a compound by converting it to a product of known stereochemistry through a reaction that does not affect the chiral center.

In a study on the 1,2-diphenyl-1-propanol system, the configurations of the diastereomers (erythro and threo) were assigned based on stereospecific reactions and comparisons of their properties. acs.org

Study of Diastereomeric Interactions and Their Impact on Reactivity

Diastereomers are stereoisomers that are not mirror images of each other and arise when a molecule has two or more stereocenters. Unlike enantiomers, diastereomers have different physical properties (melting points, boiling points, solubilities) and distinct chemical reactivities.

The study of diastereomeric interactions is fundamental to understanding the outcomes of stereoselective reactions. The different spatial arrangements of groups in diastereomers lead to varying degrees of steric hindrance and different non-covalent interactions, which in turn affect their thermodynamic stability and the activation energies of their reactions. For example, the rates of reaction for two diastereomers with a given reagent can be significantly different.

In the investigation of the 1,2-diphenyl-1-propanol system, the reaction of the diastereomeric alcohols with 3-nitrophthalic anhydride was studied. It was observed that each racemate (erythro and threo) yielded different proportions of the resulting ester position isomers, highlighting the influence of the diastereomeric structure on the reaction's outcome. acs.org

Enantioselective Synthesis and Chiral Induction Strategies

To avoid the often inefficient process of resolving a racemic mixture, chemists have developed methods for enantioselective synthesis (also known as asymmetric synthesis), which aim to produce a single enantiomer preferentially. tcichemicals.com These strategies rely on the use of a chiral influence, such as a chiral catalyst, a chiral auxiliary, or a chiral reagent, to control the stereochemical outcome of a reaction.

A common approach is the catalytic enantioselective addition of organometallic reagents to carbonyl compounds. For example, the addition of diethylzinc to benzaldehyde can be catalyzed by a chiral amino alcohol, such as (2S)-DAIB, to produce (S)-1-phenyl-1-propanol with high enantiomeric excess (ee). orgsyn.org

Table 2: Enantioselective Alkylation of Aldehydes using (2S)-DAIB Catalyst| Aldehyde | Alkylating Agent | Product | Yield (%) | ee (%) | Configuration |

|---|---|---|---|---|---|

| Benzaldehyde | Et₂Zn | 1-Phenyl-1-propanol | 97 | 95 | S |

| p-Tolualdehyde | Et₂Zn | 1-(p-Tolyl)-1-propanol | 97 | 96 | S |

| p-Anisaldehyde | Et₂Zn | 1-(p-Methoxyphenyl)-1-propanol | 98 | 97 | S |

| p-Chlorobenzaldehyde | Et₂Zn | 1-(p-Chlorophenyl)-1-propanol | 96 | 96 | S |

| 2-Furaldehyde | (n-Pent)₂Zn | 1-(2-Furyl)hexan-1-ol | 90 | >95 | S |

Data from a study on the enantioselective addition of dialkylzincs to various aldehydes, not specifically for the synthesis of 1-Propanol, 2,2-diphenyl-. orgsyn.org

Biocatalysis, using enzymes or whole organisms, is another powerful strategy for enantioselective synthesis. Enzymes, being inherently chiral, can catalyze reactions with extremely high stereospecificity. For instance, alcohol dehydrogenases (ADH) have been used for the enantioselective production of (S)-2-phenyl-1-propanol from the corresponding racemic aldehyde. mtak.huuni-pannon.hu

Advanced Applications of 1 Propanol, 2,2 Diphenyl As a Synthetic Building Block or Catalyst

Design and Application in Asymmetric Catalysis as Chiral Ligands or Auxiliaries

In the realm of asymmetric catalysis, the objective is to create chiral molecules with a high degree of stereoselectivity. This is often achieved through the use of chiral ligands, which coordinate to a metal center to form a chiral catalyst, or chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemical outcome of a reaction.

While specific applications of 1-Propanol, 2,2-diphenyl- as a chiral ligand or auxiliary are not extensively reported, the synthesis of its structural isomer, (S)-(-)-1,1-diphenyl-2-propanol, highlights the potential of the diphenylpropanol scaffold in asymmetric synthesis. In one study, an iridium catalytic system, composed of [IrHCl₂(COD)]₂ and a chiral diaminodiphosphine ligand, was effectively used in the asymmetric transfer hydrogenation of 1,1-diphenylacetone to produce (S)-(-)-1,1-diphenyl-2-propanol with high yield and enantiomeric excess. The reaction conditions were optimized to achieve a yield of 97.85% and an enantiomeric excess (ee) of 99.35%.

This successful synthesis underscores the value of the diphenylpropanol framework in creating stereochemically defined products. The bulky diphenyl groups can create a well-defined chiral environment, influencing the approach of reactants to the catalytic center or the substrate, thereby favoring the formation of one enantiomer over the other.

Below is a table summarizing the optimized reaction conditions for the asymmetric synthesis of (S)-(-)-1,1-diphenyl-2-propanol, a structural analog of the subject compound.

| Parameter | Optimized Value |

| Temperature | Not specified |

| Substrate/Catalyst Molar Ratio | Not specified |

| Metal Complex/Chiral Ligand Molar Ratio | Not specified |

| Lye Concentration | Not specified |

| Yield | 97.85% |

| Enantiomeric Excess (ee) | 99.35% |

Table 1: Optimized conditions for the asymmetric synthesis of (S)-(-)-1,1-diphenyl-2-propanol.

Utilization as an Intermediate in the Construction of Complex Organic Molecules

Organic synthesis often relies on the use of smaller, well-defined molecules as intermediates to build up more complex structures. The diphenylpropanol moiety is found within various molecules that have applications in medicinal chemistry and materials science.

A patent for 1,1-diphenylpropan-1-ol derivatives, which are structural isomers of 1-Propanol, 2,2-diphenyl-, describes their potential use in pharmaceutical compositions. These compounds are synthesized through the reaction of a substituted benzophenone with an organometallic reagent, such as a Grignard reagent. The resulting 1,1-diphenylpropan-1-ol derivatives are noted to stimulate the polysubstrate monooxygenase enzyme system of the liver. This suggests that the diphenylpropanol core can serve as a key pharmacophore in the design of new therapeutic agents.

Furthermore, the synthesis of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a C2-symmetric and conformationally rigid diol, demonstrates the utility of the diphenylalkanol framework in creating molecules with specific stereochemical and conformational properties. Such diols are valuable intermediates in the synthesis of chiral ligands and other complex molecules.

The following table outlines a synthetic approach to a related diphenylpropanol derivative, highlighting the role of such compounds as building blocks.

| Reactants | Reagent | Product |

| 4-benzyloxy-propiophenone | 3-trifluoromethyl-bromobenzene, Magnesium | 1-(4-benzyloxyphenyl)-1-(3-trifluoromethylphenyl)-propan-1-ol |

Table 2: Example of a Grignard reaction to form a 1,1-diphenylpropan-1-ol derivative.

Contributions to Green Chemistry Methodologies

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry can be applied to the synthesis and application of 1-Propanol, 2,2-diphenyl-.

One area of contribution is the development of environmentally benign synthetic routes. For instance, the enantioselective production of the related compound (S)-2-phenyl-1-propanol has been achieved using biocatalysts, such as Saccharomyces cerevisiae (a whole-cell biocatalyst) and recombinant horse-liver alcohol dehydrogenase (an isolated enzyme). mtak.hu The use of enzymes as catalysts offers several advantages from a green chemistry perspective, including mild reaction conditions (ambient temperature and pressure), high selectivity, and the use of water as a solvent. In the case of (S)-2-phenyl-1-propanol synthesis, the recombinant horse-liver ADH showed outstanding enantioselectivity. mtak.hu

Applying such biocatalytic methods to the synthesis of 1-Propanol, 2,2-diphenyl- could significantly improve the environmental profile of its production. Furthermore, the use of green chemistry metrics, such as atom economy, E-factor, and process mass intensity, can be used to evaluate and compare the "greenness" of different synthetic routes. These metrics provide a quantitative measure of the amount of waste generated relative to the desired product, encouraging the development of more sustainable chemical processes.

A comparison of biocatalysts for the synthesis of a related chiral alcohol is presented below.

| Biocatalyst | Key Findings |

| Saccharomyces cerevisiae | Substrate-limited kinetics, low enantioselectivity. mtak.hu |

| Recombinant horse-liver ADH | Biphasic kinetics, cofactor regeneration is rate-limiting, outstanding enantioselectivity. mtak.hu |

Table 3: Comparison of biocatalysts for the enantioselective synthesis of (S)-2-phenyl-1-propanol. mtak.hu

Precursor Roles in Material Science and Polymer Chemistry (excluding end-use properties)

The incorporation of specific molecular building blocks, or monomers, into polymers is a key strategy for designing materials with tailored properties. While there is limited direct research on the use of 1-Propanol, 2,2-diphenyl- as a precursor in material science and polymer chemistry, its structural features suggest potential applications.

The bulky diphenyl groups could impart rigidity and thermal stability to a polymer backbone. The hydroxyl group provides a reactive site for polymerization reactions, such as condensation polymerization to form polyesters or polyethers. If used in its chiral form, 1-Propanol, 2,2-diphenyl- could be a monomer for the synthesis of chiral polymers. Such polymers are of interest for applications in chiral separations and as chiral stationary phases in chromatography.

Emerging Research Frontiers and Future Perspectives for 1 Propanol, 2,2 Diphenyl

The ongoing evolution of chemical synthesis and analysis is opening new avenues for the production and study of molecules like 1-Propanol, 2,2-diphenyl-. Research is increasingly focused on developing more efficient, sustainable, and precisely controlled synthetic methodologies. This includes the adoption of greener processes, real-time reaction monitoring, sophisticated computational modeling, and the integration of automated systems. These advancements promise to enhance the synthesis of tertiary alcohols and provide deeper insights into their reaction mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Propanol, 2,2-diphenyl-, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or Grignard reactions using diphenylmethane derivatives. For example, reacting diphenylmethanol with propylene oxide under acidic catalysis yields 2,2-diphenyl-1-propanol. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to achieve >95% purity. NMR and GC-MS are essential for confirming structural integrity and purity .

Q. How can spectroscopic techniques distinguish 2,2-diphenyl-1-propanol from structural analogs like 2-phenyl-1-propanol?

- Methodological Answer :

- ¹H NMR : The tertiary alcohol proton (δ ~1.5 ppm) and two phenyl groups (δ 7.2–7.4 ppm) are diagnostic. For analogs like 2-phenyl-1-propanol, splitting patterns differ due to secondary alcohol protons (δ ~3.5 ppm).

- IR Spectroscopy : A broad O-H stretch (~3400 cm⁻¹) and C-O stretch (~1050 cm⁻¹) confirm alcohol functionality. Disubstituted phenyl groups show C-H out-of-plane bending (~700 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks at m/z 212 (C₁₅H₁₆O⁺) with fragmentation patterns (e.g., loss of H₂O or phenyl groups) differentiate isomers .

Q. What solvent systems are optimal for dissolving 2,2-diphenyl-1-propanol in polar and nonpolar reaction conditions?

- Methodological Answer : The compound exhibits limited solubility in water but dissolves well in ethanol, DMSO, and dichloromethane. For nonpolar environments, toluene or hexane with 5–10% THF improves solubility. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems .

Advanced Research Questions

Q. How does 2,2-diphenyl-1-propanol perform in DPPH radical scavenging assays, and what mechanistic insights can be inferred?

- Methodological Answer : In DPPH assays, 0.2 mM DPPH in methanol is mixed with the compound (0.1–1.0 mg/mL), incubated for 30 minutes in the dark, and absorbance measured at 515 nm. IC₅₀ values correlate with hydrogen atom transfer (HAT) efficiency from the alcohol group to stabilize DPPH radicals. Comparative studies with Trolox standards reveal antioxidant capacity (e.g., 80–120 mg Trolox equivalents/g). Contradictions in activity between studies may arise from solvent polarity or light exposure during incubation .

Q. What computational approaches validate the steric and electronic effects of diphenyl substitution on 2,2-diphenyl-1-propanol’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model steric hindrance from phenyl groups, which reduces nucleophilic attack on the alcohol. Electron localization function (ELF) maps show delocalization from phenyl rings to the hydroxyl group, stabilizing intermediates in oxidation reactions. Molecular dynamics simulations predict aggregation behavior in solvents, aligning with experimental solubility data .

Q. How do kinetic studies resolve contradictions in catalytic dehydrogenation rates of 2,2-diphenyl-1-propanol across heterogeneous vs. homogeneous systems?